Umbralisib hydrochloride is classified as an antineoplastic agent and falls under the category of kinase inhibitors. It is recognized for its unique mechanism of action that targets two critical pathways involved in cancer cell proliferation and survival . The compound is produced as a single enantiomer, emphasizing its chiral nature, which is significant for its pharmacological activity .
The synthesis of umbralisib hydrochloride involves a linear, two-stage process that results in the formation of a single enantiomer. The manufacturing process has been refined through multiple generations, ensuring consistency in quality and efficacy. The final product is presented as an immediate-release tablet formulation containing 200 mg of the active ingredient .
The synthesis can be summarized as follows:
This meticulous approach to synthesis ensures that umbralisib hydrochloride meets stringent pharmaceutical standards for safety and efficacy .
Umbralisib hydrochloride has a complex molecular structure characterized by its unique arrangement of atoms. The chemical formula is , with a molecular weight of approximately 743.75 g/mol .
The structure includes:
This structural configuration contributes to its high selectivity for the phosphoinositide 3-kinase delta isoform over other isoforms, which is crucial for its therapeutic action .
Umbralisib hydrochloride undergoes several key chemical reactions during its synthesis and metabolism:
These reactions are carefully controlled to ensure high yields and purity of the final product .
Umbralisib hydrochloride exerts its therapeutic effects primarily through inhibition of phosphoinositide 3-kinase delta and casein kinase-1 epsilon. This dual inhibition leads to:
The inhibition of casein kinase-1 epsilon also disrupts the regulation of oncogenes such as MYC and BCL2, further enhancing its anticancer effects . Preclinical studies have demonstrated potent activity against various lymphoid malignancies at clinically achievable concentrations .
Umbralisib hydrochloride exhibits several notable physical and chemical properties:
These properties are critical for formulating effective drug delivery systems that maximize bioavailability while minimizing side effects.
Umbralisib hydrochloride is primarily used in oncology, specifically targeting hematological malignancies such as:
Ongoing research continues to explore its efficacy in other malignancies, with numerous clinical trials assessing its safety and effectiveness across different populations . Its unique mechanism of action positions umbralisib hydrochloride as a promising candidate in targeted cancer therapies.
CAS No.: 549-10-0
CAS No.: 63980-78-9
CAS No.:
CAS No.:
CAS No.: